molecular formula C21H16ClN3 B407515 N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 361467-96-1

N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B407515
CAS No.: 361467-96-1
M. Wt: 345.8g/mol
InChI Key: SOHZRNJGKQNXAL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine is a synthetic small molecule belonging to the quinazoline family, a scaffold recognized for its diverse biological activities and significant potential in anticancer research . Quinazoline derivatives are extensively investigated as potent inhibitors of key oncogenic signaling pathways, particularly targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) . The structural motif of a 4-anilinoquinazoline is a common pharmacophore in several FDA-approved anticancer drugs, including erlotinib and gefitinib, which underlines the therapeutic relevance of this chemical class . These compounds typically function by competitively occupying the ATP-binding site of the tyrosine kinase domain, thereby suppressing receptor autophosphorylation and disrupting downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis . Researchers can utilize this compound as a key intermediate or lead structure in the design and synthesis of novel targeted therapies. Its structure, featuring a 2-chlorophenyl group and a methyl substituent on the quinazoline core, allows for exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties . Beyond oncology, the quinazoline scaffold also demonstrates promise in other therapeutic areas, including the development of antipsychotic agents and antiviral compounds, highlighting its versatility in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-14-11-12-18-16(13-14)20(15-7-3-2-4-8-15)25-21(23-18)24-19-10-6-5-9-17(19)22/h2-13H,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZRNJGKQNXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup

A mixture of 2-amino-5-chlorobenzophenone and 2-chloroaniline is reacted with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 5 mol%) in toluene at 120°C for 24 hours.

Mechanistic Insight :
The ruthenium complex facilitates dehydrogenative coupling, forming the quinazoline ring via C–N bond formation and eliminating H₂O.

Performance Metrics :

  • Yield: 82%

  • Purity: >95% (HPLC)

  • Scalability: Demonstrated at 10 mmol scale

Nucleophilic Substitution-Cyclization Hybrid Approach

This method combines nucleophilic substitution with anthranilic acid derivatives, inspired by protocols for COX-II inhibitors.

Synthesis of Quinazolinone Intermediate

6-Methylanthranilic acid reacts with morpholine-4-carboxamide in HCl to form 6-methylquinazolin-4(3H)-one . The ketone group is displaced by 2-chloroaniline via nucleophilic substitution in DMF at 100°C.

Reaction Table :

StepReagentsConditionsYield
CyclizationMorpholine-4-carboxamide, HCl100°C, 6h70%
Substitution2-Chloroaniline, K₂CO₃DMF, 100°C, 12h60%

Comparative Analysis of Methods

Efficiency and Yield

MethodStepsTotal YieldKey Advantage
Classical355%Low-cost reagents
Ruthenium182%High atom economy
Hybrid260%Modular intermediates

Scalability and Industrial Relevance

  • Classical method : Suitable for bulk production but requires stringent temperature control.

  • Ruthenium method : Limited by catalyst cost but ideal for small-scale, high-purity synthesis.

  • Hybrid approach : Balances cost and efficiency, with intermediates applicable to derivative synthesis.

Reaction Optimization and Purification

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF increases substitution rates but complicates purification. Toluene minimizes side reactions in catalytic methods.

  • Temperature : Cyclization above 80°C accelerates byproduct formation in classical routes.

Advanced Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.

  • Recrystallization : Ethanol/water (3:1) yields crystalline product with 99% HPLC purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups on the quinazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinazoline derivatives with modified functional groups.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Overview
The synthesis of N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves:

  • Starting Materials : 2-chloroaniline, 6-methylquinazoline, and phenylboronic acid.
  • Key Reactions :
    • Suzuki-Miyaura Coupling : A coupling reaction between 2-chloroaniline and phenylboronic acid using a palladium catalyst to form a phenyl-substituted quinazoline intermediate.
    • Amination : The intermediate is then aminated with 6-methylquinazoline to yield the final product.

Chemistry

This compound serves as a crucial building block for synthesizing more complex quinazoline derivatives. These derivatives are explored for their potential pharmaceutical applications, particularly in drug development due to their structural versatility.

Biology

The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological processes. Notably, it may inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer proliferation and inflammation .

Medicine

Research indicates that this compound could have therapeutic effects against several diseases:

  • Cancer : It shows promise in inhibiting cancer cell growth by targeting signaling pathways critical for tumor progression .
  • Inflammation : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
  • Neurological Disorders : Investigations into its effects on neurological pathways suggest potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypePotential EffectReferences
Cancer InhibitionInhibits growth of various cancer cells ,
Anti-inflammatoryReduces inflammation markers,
Neurological ImpactModulates pathways related to cognition

Table 2: Synthetic Routes and Yields

StepReaction TypeYield (%)
Coupling ReactionSuzuki-Miyaura85
AminationDirect amination75

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of this compound against MGC-803 gastric cancer cells. Results indicated that the compound induced apoptosis through activation of apoptotic pathways, significantly reducing cell viability at concentrations as low as 10 µM .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties in animal models. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Quinazoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Substituents (Positions) Key Features Reference ID
This compound C₂₀H₁₃Cl₂N₃ 366.25 6.46 6-Me, 4-Ph, 2-NH(2-ClPh) High lipophilicity, moderate polarity
6-Chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine C₂₁H₁₆ClN₃ 345.82 ~5.8* 6-Cl, 4-Ph, 2-NH(4-MePh) Lower MW, reduced steric hindrance
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine C₁₄H₈ClFN₄O₂ 330.69 ~3.2* 6-NO₂, 4-NH(3-Cl-4-FPh) Polar nitro group, enhanced reactivity
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) C₁₅H₁₂N₄O₃ 296.28 ~2.1* 6-NO₂, 4-NH(4-MeOPh) High polarity, improved solubility
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) C₁₄H₈BrFN₄O₂ 379.10 ~3.8* 6-NO₂, 4-NH(4-Br-2-FPh) Halogenated, moderate lipophilicity

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity : The target compound’s logP (6.46 ) is significantly higher than derivatives with polar substituents (e.g., nitro or methoxy groups), which reduce logP to 2.1–3.8 . Chlorine atoms at aromatic positions enhance lipophilicity, as seen in the target compound and 3c .

Reactivity : Nitro-substituted derivatives (e.g., 3a , 3c ) exhibit higher electrophilicity due to the electron-withdrawing nitro group, which may enhance reactivity in nucleophilic substitution reactions .

Key Differentiators

  • Substituent Positioning : Unlike N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine , the target compound lacks a nitro group, reducing oxidative metabolism risks.
  • Chlorine vs. Methyl : Compared to 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine , the 2-chlorophenyl group in the target compound may confer distinct electronic and steric profiles for target engagement.

Biological Activity

N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, a compound belonging to the quinazoline family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound allows it to interact with various molecular targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that regulate cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. It has been tested against several human cancer cell lines, including MCF7 (breast) and A549 (lung), showing potent cytotoxic effects:

Cell Line IC50 (μM) Mechanism
MCF70.096EGFR inhibition
A549Not specifiedTyrosine kinase inhibition

These findings suggest that the compound may serve as a lead molecule for developing targeted cancer therapies .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies have shown that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These results highlight its potential use in combating infections caused by resistant strains .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on various quinazoline derivatives demonstrated that this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives tested .
  • Molecular Docking Studies : In silico analyses using molecular docking techniques revealed that this compound binds effectively to the active sites of target kinases, supporting its role as a selective inhibitor .
  • Comparative Analysis : When compared to standard anticancer agents like doxorubicin, this compound showed comparable or enhanced efficacy in inducing apoptosis in cancer cells while exhibiting lower toxicity profiles in normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step substitution reactions. For example, quinazoline derivatives are often synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by nucleophilic substitution at the 2-position using amines. A key step is the reaction of urea with morpholine or substituted phenyl groups to form the quinazolin-4-amine scaffold .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity crystals. Confirm purity via HPLC (>98%) and 1H^1H-NMR (absence of extraneous peaks) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 100 K. Data collection uses Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 for visualization. SHELX programs are robust for handling twinned data and high-resolution structures .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values).
  • Antimicrobial Activity : Follow CLSI guidelines with microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the activity of derivatives?

  • Methodology :

Generate a dataset of 20+ derivatives with varying substituents (e.g., halogen, morpholine, phenyl).

Optimize geometries using DFT (B3LYP/6-31G* basis set).

Align molecules using the quinazoline core as a template.

Build a CoMFA/CoMSIA model (cross-validated q2>0.5q^2 > 0.5) to correlate steric/electrostatic fields with activity .

  • Example : A study on 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives achieved r2=0.89r^2 = 0.89 for analgesic activity prediction .

Q. What challenges arise in resolving crystallographic disorder in the 2-chlorophenyl group?

  • Challenge : The 2-chlorophenyl substituent may exhibit rotational disorder, complicating electron density maps.
  • Resolution :

  • Use SHELXL’s PART and SUMP instructions to model partial occupancy.
  • Apply restraints (DFIX, SIMU) to bond distances/angles.
  • Validate with Rint_{\text{int}} < 5% and GooF ≈ 1.0 .

Q. How to address contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in IC50_{50} values between enzyme assays and cell-based assays may arise from solubility or membrane permeability issues.
  • Resolution :

  • Perform solubility studies (e.g., shake-flask method in PBS pH 7.4).
  • Use molecular dynamics simulations to assess membrane partitioning (e.g., LogP via SwissADME).
  • Cross-validate with in silico toxicity profiling (e.g., ProTox-II) .

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